molecular formula C18H20N6O4 B2929943 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877616-60-9

2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No. B2929943
CAS RN: 877616-60-9
M. Wt: 384.396
InChI Key: NLAJVXCSDQKPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.396. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Synthesis for Anticancer Applications : A study on the design and synthesis of certain acetamide derivatives, including compounds with structures similar to the specified chemical, demonstrated anticancer potential. These compounds were tested on various cancer cell lines, indicating a notable cancer cell growth inhibition in certain cases (Al-Sanea et al., 2020).

  • Cytotoxicity Evaluation : Research on alkaloids isolated from the stem tuber of Pinellia pedatisecta identified compounds with cytotoxic effects against human cervical cancer HeLa cells. Such studies highlight the potential of these compounds for further evaluation as cancer therapeutics (Du et al., 2018).

  • PET Tracers for Imaging : Another avenue of research involves the synthesis of carbon-11-labeled purine-thioacetamide derivatives for potential use as PET tracers. These derivatives are explored for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showcasing the intersection of chemical synthesis and diagnostic imaging applications (Gao et al., 2016).

Environmental and Pharmacological Research

  • Environmental Health Perspectives : Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into their metabolism and potential health impacts. Such research contributes to our understanding of environmental toxins and their biological processing, which is crucial for assessing risks and developing safety guidelines (Coleman et al., 2000).

  • Green Chemistry in Drug Design : The development of environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, including acetamide derivatives, underscores the importance of green chemistry in pharmaceutical research. These methods aim to reduce the environmental impact of chemical synthesis while exploring new therapeutic agents (Reddy et al., 2014).

properties

IUPAC Name

2-[9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(26)24(18(21)27)10-13(19)25)23-9-5-8-22(17(23)20-15)11-6-3-4-7-12(11)28-2/h3-4,6-7H,5,8-10H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAJVXCSDQKPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

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